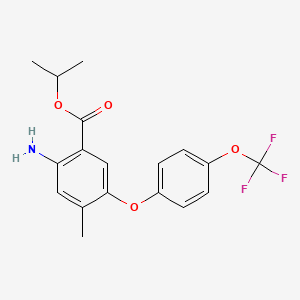

Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate

Description

Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate is a benzoate ester derivative characterized by a trifluoromethoxy-substituted phenoxy group at the 5-position, a methyl group at the 4-position, and an amino group at the 2-position of the benzene ring. This compound’s structural complexity suggests applications in agrochemical or pharmaceutical research, though specific studies on its bioactivity remain undocumented in the provided evidence.

Properties

Molecular Formula |

C18H18F3NO4 |

|---|---|

Molecular Weight |

369.3 g/mol |

IUPAC Name |

propan-2-yl 2-amino-4-methyl-5-[4-(trifluoromethoxy)phenoxy]benzoate |

InChI |

InChI=1S/C18H18F3NO4/c1-10(2)24-17(23)14-9-16(11(3)8-15(14)22)25-12-4-6-13(7-5-12)26-18(19,20)21/h4-10H,22H2,1-3H3 |

InChI Key |

GESQWEAXWPPZBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC2=CC=C(C=C2)OC(F)(F)F)C(=O)OC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating reactive intermediates for further derivatization.

-

Conditions :

-

Outcome :

-

Conversion to 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoic acid, a precursor for amide or salt formation.

-

Acylation of the Amino Group

The primary amino group participates in acylation reactions, forming amide derivatives. This modification enhances metabolic stability or introduces targeting functionalities.

-

Reagents :

-

Example Reaction :

-

Reaction with 3-cyanophenyl carbonyl chloride yields N-(3-cyanophenyl)-2-acetamido-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzamide.

-

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the trifluoromethoxy group) facilitates nucleophilic substitution at activated positions.

-

Target Positions :

-

Reagents :

Coupling Reactions for Hybrid Molecules

The carboxylic acid (post-ester hydrolysis) serves as a substrate for synthesizing hybrid molecules with enhanced pharmacological profiles.

-

Method :

Comparative Reaction Profiles of Analogous Compounds

Mechanistic Insights

-

Trifluoromethoxy Group Effects : The -OCF₃ group withdraws electrons via inductive effects, deactivating the aromatic ring and directing electrophiles to meta/para positions relative to the phenoxy moiety .

-

Amino Group Reactivity : The primary amine exhibits nucleophilic character, participating in Schiff base formation with aldehydes (e.g., 4-nitrobenzaldehyde) under mild acidic conditions .

Synthetic Challenges and Optimization

-

Steric Hindrance : The isopropyl group and trifluoromethoxy-substituted phenoxy moiety limit accessibility to the amino group, necessitating polar aprotic solvents (e.g., DMF) to enhance reaction rates .

-

Purification : Flash chromatography with hexanes/ethyl acetate (3:1) is employed to isolate products, as reported for analogous trifluoromethoxy-containing compounds .

Scientific Research Applications

Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s closest structural analogs include derivatives with modifications to its ester, phenoxy, or aromatic substituents. Key comparisons are outlined below:

Table 1: Substituent Effects on Physicochemical Properties

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

- The amino group (NH₂) in the target compound enables hydrogen bonding, unlike triazole-thiones or sulfonyl derivatives, which rely on sulfur or oxygen for polar interactions.

Spectroscopic Distinctions

Table 2: Key Spectral Differences

Notes:

Biological Activity

Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews available literature on its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H20F3N2O4

- CAS Number : Not specifically listed in the provided sources but can be derived from its systematic name.

Synthesis methods for similar compounds often involve reactions such as esterification and nucleophilic substitutions. For instance, a related compound, 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoic acid isopropyl ester, was synthesized using zinc chloride as a catalyst in a reaction with 3-pentanone, demonstrating typical synthetic strategies for this class of compounds .

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. A series of fluoro-, methoxyl-, and amino-substituted isoflavones were synthesized and tested against various cancer cell lines, yielding low micromolar GI50 values, particularly in breast cancer cell lines . While specific data for this compound is limited, the structural similarities suggest potential efficacy against tumor growth.

The mechanism by which trifluoromethyl-containing compounds exert their biological effects often involves modulation of enzyme activity. For example, the trifluoromethyl group has been shown to enhance the potency of inhibitors targeting serotonin uptake by altering hydrogen bonding interactions with proteins . This suggests that this compound may similarly interact with biological targets through enhanced binding affinities.

Toxicological Profile

The safety profile of related compounds indicates potential hazards. For instance, compounds containing similar functional groups have been reported as toxic if ingested or inhaled and can cause skin irritation . Understanding these aspects is crucial for evaluating the therapeutic window of this compound.

Data Table: Biological Activity Summary

| Activity | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MDA-MB-468 | <1 | |

| Antitumor | HT29 | <1 | |

| Enzyme Inhibition | Serotonin uptake | Enhanced |

Case Studies

- In Vitro Studies : In studies involving structurally similar compounds, significant growth inhibition was observed in various cancer cell lines, indicating a trend that may extend to this compound.

- In Silico Studies : Computational modeling has suggested that modifications to the trifluoromethoxy group can enhance binding affinities to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate, and what reaction conditions are critical for its formation?

- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and esterification. Key steps include refluxing intermediates (e.g., substituted benzaldehydes or phenols) in anhydrous solvents like ethanol or THF, with acid catalysts (e.g., glacial acetic acid). Reaction time (e.g., 4–36 hours) and temperature (room temperature to reflux) significantly influence yield. Purification via column chromatography (e.g., hexane/ethyl acetate gradients) is essential to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to verify aromatic and trifluoromethoxy group signals, FT-IR to confirm ester carbonyl (C=O) and amino (N-H) stretches, and HRMS for molecular ion validation. Elemental analysis (C, H, N) should align with calculated values (±0.3% tolerance). For example, discrepancies in melting points (e.g., 72–75°C vs. 107–109°C) between batches can indicate impurities, necessitating repeat chromatography .

Q. How can researchers assess the compound’s preliminary bioactivity in medicinal chemistry contexts?

- Methodology : Conduct in vitro assays targeting receptors/enzymes relevant to its structural motifs (e.g., kinase inhibition or GPCR modulation). Use dose-response curves (IC₅₀/EC₅₀) and compare to reference compounds. For agrochemical potential, evaluate herbicidal activity via seed germination inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing by-products?

- Methodology : Employ Design of Experiments (DoE) to test variables like solvent polarity (THF vs. DCM), stoichiometry of silane-protecting agents (e.g., triisopropylsilyl chloride), and catalyst loading. For example, increasing triethylamine equivalents (1.1–1.4 equiv.) improved silylation efficiency from 61% to 76% in analogous syntheses . Monitor by-products via LC-MS and adjust purification protocols accordingly.

Q. What strategies are effective for resolving contradictions in reported physicochemical data (e.g., melting points or spectral peaks)?

- Methodology : Replicate synthesis under controlled conditions (e.g., inert atmosphere, strict temperature regulation). Use orthogonal analytical methods: compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to detect solvent-induced shifts. Cross-validate melting points with differential scanning calorimetry (DSC) .

Q. How can computational modeling predict the compound’s interaction with biological targets or stability under physiological conditions?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., cytochrome P450 enzymes). Use DFT calculations to assess hydrolysis susceptibility of the ester group at varying pH. Pair with experimental stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

Q. What advanced techniques are recommended for profiling impurities or degradation products?

- Methodology : Employ HPLC-PDA-MS with C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) and gradient elution (water/acetonitrile + 0.1% formic acid). For trace impurities, use preparative TLC or recrystallization. Reference analogs like fenofibric acid derivatives highlight common by-products from ester hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target selectivity?

- Methodology : Synthesize derivatives with variations in the trifluoromethoxy phenoxy group (e.g., replacing -OCF₃ with -CF₃ or -OCH₃). Test against a panel of related targets (e.g., COX-1/2 for anti-inflammatory potential). Use QSAR models to correlate substituent electronegativity with activity .

Methodological Notes

- Reproducibility : Document reaction parameters (e.g., moisture sensitivity of silylation agents) and storage conditions (e.g., -20°C for amine-containing intermediates) to ensure consistency .

- Data Validation : Cross-reference spectral data with published analogs (e.g., trifluoromethoxy-substituted benzoates) to confirm peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.